molecular formula C18H21NO5 B5270781 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one

Cat. No.: B5270781
M. Wt: 331.4 g/mol
InChI Key: SGFNLPGFYAQXOG-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy, dimethyl, and morpholin-4-yl-oxopropyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one typically involves multi-step organic reactionsFor example, the chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Subsequent steps may include alkylation, oxidation, and substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols .

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholin-4-yl-oxopropyl groups are believed to play key roles in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(3-morpholin-4-yl-3-oxopropyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-13-3-5-15(20)12(2)17(13)24-18(22)14(11)4-6-16(21)19-7-9-23-10-8-19/h3,5,20H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFNLPGFYAQXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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